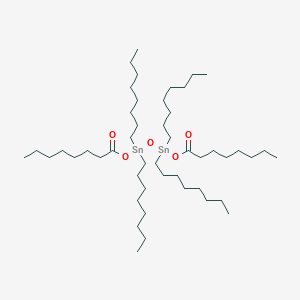
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane is an organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two octanoyloxy groups and four octyl groups attached to a distannoxane core. The presence of tin atoms in its structure imparts unique chemical properties, making it valuable for specific industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of octanoyl chloride with a distannoxane precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Preparation of Octanoyl Chloride: Octanoic acid is reacted with thionyl chloride to produce octanoyl chloride.
Formation of Distannoxane Core: A distannoxane precursor, such as hexabutyldistannoxane, is reacted with octanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The tin atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The octanoyloxy groups can be substituted with other acyl groups using appropriate acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acylating agents like acetic anhydride in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state tin compounds.
Reduction: Formation of reduced tin compounds.
Substitution: Formation of substituted distannoxane derivatives.
科学的研究の応用
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin atoms. The tin atoms can coordinate with various ligands, facilitating catalytic reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, allowing it to participate in redox processes.
類似化合物との比較
Similar Compounds
Hexabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Bis(octanoyloxy)-2-propanyl palmitate: Similar acyl groups but different core structure.
Tricaprylin: Similar fatty acid chains but different central core.
Uniqueness
1,3-Bis(octanoyloxy)-1,1,3,3-tetraoctyldistannoxane is unique due to its specific combination of octanoyloxy and octyl groups attached to a distannoxane core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis, material science, and industrial processes.
特性
| 131403-86-6 | |
分子式 |
C48H98O5Sn2 |
分子量 |
992.7 g/mol |
IUPAC名 |
[[octanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8(9)10;4*1-3-5-7-8-6-4-2;;;/h2*2-7H2,1H3,(H,9,10);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
XJJBWEVSQHCEDW-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/no-structure.png)
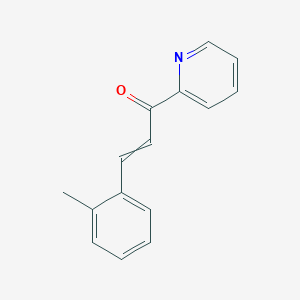
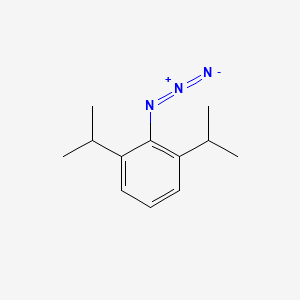

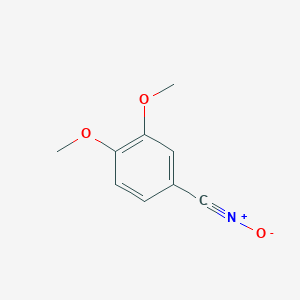



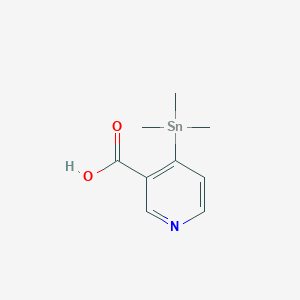
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

